molecular formula C14H17F3N2O3 B2874865 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate CAS No. 860649-83-8

2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate

Cat. No.: B2874865
CAS No.: 860649-83-8
M. Wt: 318.296
InChI Key: IKXPQMWEPKCIED-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a synthetic organic compound known for its unique chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of trifluoroethyl and carbamate groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate typically involves the reaction of 2,2,2-trifluoroethanol with N-{4-[(isopropylamino)carbonyl]benzyl}isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and scalability, with stringent control over reaction parameters to minimize impurities and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The trifluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate or a pharmacological tool.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The carbamate linkage may also play a role in the compound’s stability and reactivity, influencing its overall biological and chemical behavior.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoroethyl N-{4-[(methylamino)carbonyl]benzyl}carbamate
  • 2,2,2-Trifluoroethyl N-{4-[(ethylamino)carbonyl]benzyl}carbamate
  • 2,2,2-Trifluoroethyl N-{4-[(propylamino)carbonyl]benzyl}carbamate

Uniqueness

Compared to similar compounds, 2,2,2-trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is unique due to the presence of the isopropylamino group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.

Biological Activity

2,2,2-Trifluoroethyl N-{4-[(isopropylamino)carbonyl]benzyl}carbamate is a synthetic compound notable for its potential biological activities. Its structure comprises a trifluoroethyl group, a carbamate moiety, and an isopropylamino carbonyl substituent on a benzyl ring, making it an interesting candidate for pharmacological research. This article explores its biological activity, including pharmacodynamics, safety profiles, and potential therapeutic applications.

  • Molecular Formula : C14H17F3N2O3
  • Molar Mass : 318.29 g/mol
  • CAS Number : [Not provided in the results]

The compound's unique trifluoromethyl group may contribute to its lipophilicity and biological interactions.

Pharmacological Studies

  • Anti-inflammatory Activity : Compounds with similar structures have shown significant anti-inflammatory properties. For instance, certain carbamate derivatives have been reported to inhibit prostaglandin synthesis and reduce inflammatory responses in animal models .
  • Cytotoxicity : Preliminary assessments indicate that the cytotoxicity of this compound may be low compared to other potent anti-inflammatory agents. This feature is crucial for therapeutic applications as it suggests a favorable safety profile .
  • Mechanism of Action : While detailed mechanistic studies specific to this compound are scarce, the presence of the isopropylamino group may enhance interaction with biological targets such as enzymes or receptors involved in inflammatory pathways.

Study 1: Anti-inflammatory Effects

A study evaluating the anti-inflammatory effects of carbamate derivatives found that compounds with similar structural features displayed significant inhibition of IL-1-stimulated bone resorption in murine models. The IC50 values were noted to be in the nanomolar range .

Study 2: Cytotoxicity Assessment

In vitro studies have shown that some carbamate derivatives exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. The selectivity index (SI) was often greater than 10 for these compounds . Further research is needed to determine if this compound exhibits similar properties.

Safety Profile

The safety profile of carbamate compounds generally indicates low toxicity; however, specific toxicity studies for this compound are required to establish its therapeutic window. Preliminary data suggest that related compounds do not significantly inhibit cyclooxygenase pathways at therapeutic doses .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolar MassNotable Activity
CGP 28238C16H18F2N2O3320.33 g/molAnti-inflammatory
Compound 10C15H20N2O3276.34 g/molAntiparasitic

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[[4-(propan-2-ylcarbamoyl)phenyl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F3N2O3/c1-9(2)19-12(20)11-5-3-10(4-6-11)7-18-13(21)22-8-14(15,16)17/h3-6,9H,7-8H2,1-2H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXPQMWEPKCIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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